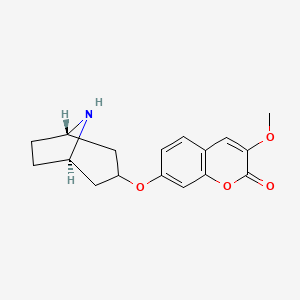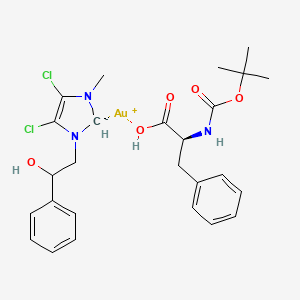![molecular formula C18H18O5 B12376179 2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid](/img/structure/B12376179.png)
2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid is an organic compound with a complex structure that includes both hydroxyl and carboxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid can be achieved through several methods. One common approach involves the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases. This method is favored for its high enantioselectivity, mild reaction conditions, and environmental friendliness .
Industrial Production Methods: Industrial production often employs microbial reduction techniques using specific strains of yeast or bacteria. For example, Rhodotorula minuta and Candida holmii have been used to reduce ethyl 2-oxo-4-phenylbutanoate to the desired product with high enantiomeric excess .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: The compound can be reduced to form different derivatives, such as esters.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products: The major products formed from these reactions include various esters, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid involves its interaction with specific molecular targets. For instance, as a precursor to ACE inhibitors, it inhibits the enzyme responsible for converting angiotensin I to angiotensin II, thereby lowering blood pressure. The compound’s hydroxyl and carboxyl groups play crucial roles in its binding affinity and specificity to the enzyme .
Comparación Con Compuestos Similares
- 2-Hydroxy-4-phenylbutanoic acid
- 2-Hydroxy-2-(2-methylthioethyl)butanedioic acid
Comparison: Compared to similar compounds, 2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to serve as a precursor for ACE inhibitors highlights its importance in medicinal chemistry .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C18H18O5 |
|---|---|
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
2-hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid |
InChI |
InChI=1S/C18H18O5/c19-16(20)12-18(23,17(21)22)11-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,23H,10-12H2,(H,19,20)(H,21,22) |
Clave InChI |
PQWDAACWHGFWSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12376098.png)


![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B12376105.png)

![3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12376112.png)

![2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12376143.png)





![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxypropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12376178.png)
